(E)-3-(4-bromo-2-chloroanilino)-1-(furan-2-yl)prop-2-en-1-one
Overview
Description
(E)-3-(4-bromo-2-chloroanilino)-1-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C13H9BrClNO2 and its molecular weight is 326.57 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(4-bromo-2-chlorophenyl)amino]-1-(2-furyl)-2-propen-1-one is 324.95052 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Optical and Charge Transport Properties
A study investigated the optoelectronic and charge transport properties of various chalcone derivatives, including (E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one. This compound showed promising intra- and inter-molecular charge transport, suggesting its potential application in semiconductor devices. It was found to have better nonlinear optical (NLO) activities and thermal stability compared to other studied compounds, indicating its suitability for use in various semiconductor devices as an electron transport material (Shkir et al., 2019).
Antimicrobial Properties
In another study, 2-amino-4-(4-chlorophenyl)-1,3-thiazole, a related compound, was synthesized and showed moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as high antifungal activity against Candida glabrata and Candida albicans. This suggests potential applications in developing antimicrobial agents (Kubba & Rahim, 2018).
Potential in Alzheimer's Disease Therapy
A study on multifunctional amides, including 2-furyl(1-piperazinyl)methanone derivatives, demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds showed potential as therapeutic agents for Alzheimer's disease, highlighting the importance of further research in this area (Hassan et al., 2018).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of related compounds, like 2-(3'-Bromoanilino)-5-[5'-amino-1'-(4''-chlorophenyl)-1',2',3'-triazdl-4'-yl]-1,3,4-thiodiazole, has provided insights into the crystalline structures and bonding interactions of these compounds. Such studies are crucial for understanding the properties and potential applications of these chemicals in various fields (Zhang, Dong & Zhu, 1996).
Properties
IUPAC Name |
(E)-3-(4-bromo-2-chloroanilino)-1-(furan-2-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO2/c14-9-3-4-11(10(15)8-9)16-6-5-12(17)13-2-1-7-18-13/h1-8,16H/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZGLHCHFWCSKR-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CNC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/NC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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